molecular formula C6H8O5 B3284349 5-Methoxy-3,5-dioxopentanoic acid CAS No. 78315-99-8

5-Methoxy-3,5-dioxopentanoic acid

Cat. No. B3284349
CAS RN: 78315-99-8
M. Wt: 160.12 g/mol
InChI Key: VJMSLYCJGYWASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-3,5-dioxopentanoic acid, also known as MDP, is a chemical compound that is commonly used in scientific research. It is a derivative of pyruvic acid and has been found to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Selective para Metalation

Research by Sinha, Mandal, and Chandrasekaran (2000) explores the selective para metalation of methoxy benzoic acids, including 3,5-dimethoxy benzoic acid derivatives, with a focus on synthesis applications. This study highlights the potential for synthesizing complex organic molecules using 3,5-dimethoxy benzoic acid, which is structurally related to 5-Methoxy-3,5-dioxopentanoic acid (Sinha, Mandal, & Chandrasekaran, 2000).

Methanol Production from Aromatic Acids

Donnelly and Dagley's 1980 study demonstrates the oxidation of various methoxy benzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic acid, by Pseudomonas putida for methanol production. This indicates the potential of 5-Methoxy-3,5-dioxopentanoic acid in biotransformation processes for methanol production (Donnelly & Dagley, 1980).

Ionization Studies

Srivastava (1967) conducted pH metric method studies on the ionization of substituted benzoic acids, including 3,5-dimethoxy benzoic acid. Understanding the ionization properties of such compounds can inform their potential applications in chemical reactions and synthesis, which could extend to 5-Methoxy-3,5-dioxopentanoic acid (Srivastava, 1967).

Synthesis of Nitrogen-containing Heterocycles

Kutkovaya, Vyaznikova, and Zalesov (2003) discussed the synthesis of nitrogen-containing heterocycles using substituted diazopentanetriones. The study mentions the synthesis of 5-aryl-2-diazo-5-methoxy-3-oxopent-4-enoates, suggesting potential synthetic applications for 5-Methoxy-3,5-dioxopentanoic acid in creating complex nitrogenous compounds (Kutkovaya, Vyaznikova, & Zalesov, 2003).

Crystal and Molecular Structure Analysis

Morzyk-Ociepa, Michalska, and Pietraszko (2004) investigated the crystal and molecular structure of 5-methoxyindole-2-carboxylic acid. Their study's methodologies and findings can be relevant for analyzing the structural properties of related compounds like 5-Methoxy-3,5-dioxopentanoic acid (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

properties

IUPAC Name

5-methoxy-3,5-dioxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-11-6(10)3-4(7)2-5(8)9/h2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMSLYCJGYWASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3,5-dioxopentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-3,5-dioxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxy-3,5-dioxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-Methoxy-3,5-dioxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-Methoxy-3,5-dioxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-Methoxy-3,5-dioxopentanoic acid
Reactant of Route 6
Reactant of Route 6
5-Methoxy-3,5-dioxopentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.